Specific Scientific Field: Electronics, specifically the manufacture of OLED (Organic Light Emitting Diodes) and QD-LED (Quantum Dot Light Emitting Diodes) devices
Summary of the Application: This compound is used as an electron transporter and hole blocker material in OLED and QD-LED devices
Results or Outcomes: The use of this compound in OLED and QD-LED devices can result in improved device performance. For blue color, the maximum luminance achieved was 29500 Cd/m² with a maximum EQE of 8.8%.
Specific Scientific Field: Nanotechnology, specifically the manufacture of Nanoplatelet Light-Emitting Diodes (NPL-LEDs).
Summary of the Application: This compound is used in the manufacture of NPL-LEDs. They are realized by CdSe based NPLs, hybrid organic-inorganic perovskite NPLs, and all-inorganic perovskite NPLs.
Results or Outcomes: The use of this compound in NPL-LEDs can result in improved device performance.
3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly referred to as TAZ, is a complex organic compound with the molecular formula and a molecular weight of 429.56 g/mol. This compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring—a five-membered ring containing three nitrogen atoms. TAZ is notable for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs), where it serves as an efficient electron transport layer and hole-blocking material due to its high triplet energy level .
There is no current information available on the specific mechanism of action of this compound. However, triazoles are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties []. The mechanism of action can vary depending on the specific triazole derivative and its interactions with biological targets.
These reactions make TAZ a versatile compound for further chemical modifications and applications.
Research indicates that TAZ exhibits notable biological activities. It has been shown to interact with transcriptional regulatory proteins, potentially inhibiting their function. This interaction suggests that TAZ may have applications in therapeutic contexts, particularly in targeting diseases where transcriptional regulation plays a crucial role . Additionally, its structure allows for potential anti-cancer properties, although more extensive studies are needed to fully understand its biological implications.
Synthesis of 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole typically involves multi-step organic synthesis techniques:
The detailed reaction mechanisms often require specific catalysts and conditions tailored to optimize yield and purity.
TAZ has several significant applications:
The efficiency of TAZ in these applications is attributed to its structural characteristics that facilitate charge transport.
Interaction studies have highlighted TAZ's ability to inhibit certain protein functions. For instance, it has been shown to interact with transcription factors involved in cellular regulation. These interactions are crucial for understanding how TAZ can be utilized in drug design and development aimed at modulating gene expression . Further studies could elucidate its mechanism of action and potential side effects.
Several compounds share structural features with 3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-(Phenyl)-1H-pyrazole | Exhibits anti-inflammatory properties; simpler structure than TAZ. | |
1,2,4-Triazole | Basic structure; used as a building block for more complex derivatives. | |
3-(Biphenyl)-5-(phenyl)-1H-pyrazole | Similar biphenyl structure; used in organic electronics but less efficient than TAZ. |
The uniqueness of TAZ lies in its specific combination of functional groups and the arrangement of the triazole ring, which enhances its electronic properties compared to these similar compounds.
The synthesis of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole involves sophisticated multi-step organic reactions that have been optimized to achieve high yields and purity. The most prevalent synthetic approach employs the Suzuki-Miyaura cross-coupling reaction as the key step for introducing aryl groups to the triazole core. This methodology leverages palladium catalysis to form carbon-carbon bonds between boronic acids and halogenated intermediates, providing excellent control over the substitution pattern.
The synthetic pathway typically begins with the preparation of a halogenated triazole precursor, specifically 3-bromo-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This intermediate is then subjected to Suzuki cross-coupling conditions using biphenyl-4-ylboronic acid as the coupling partner. The optimized reaction conditions involve the use of Pd(PPh₃)₄ as the palladium catalyst at 5 mol% loading, Na₂CO₃ as the base to neutralize HBr byproducts, and a mixed solvent system of toluene/ethanol (3:1 ratio). The reaction is typically conducted at 80°C for 12 hours, achieving yields ranging from 82-85% after column chromatography purification.
Parameter | Value/Reagent | Role |
---|---|---|
Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
Base | Na₂CO₃ | Neutralizes HBr byproduct |
Solvent | Toluene/EtOH (3:1) | Ensures solubility and reflux |
Temperature | 80°C, 12 hours | Optimal for coupling efficiency |
Yield | 82–85% | After column chromatography |
Enhanced synthetic protocols have incorporated ionic liquids as co-solvents, with 1-butyl-3-methylimidazolium tetrafluoroborate demonstrating particular efficacy in stabilizing the palladium catalyst and increasing yields up to 89%. This improvement highlights the ongoing optimization efforts in TAZ synthesis, reflecting the compound's commercial importance in organic electronics applications.
Alternative synthetic approaches have been explored for the preparation of 4H-1,2,4-triazole derivatives, including the reaction of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide, zinc chloride, or N,N′-diphenylphosphenimidous amide. These methods provide flexibility in synthetic design and allow for the preparation of various triazole analogs with modified electronic properties.
The stereochemical properties of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole are fundamentally influenced by the planar aromatic nature of the central triazole ring and the conformational flexibility of the three substituted phenyl groups. The compound features a triazole ring substituted with biphenyl and tert-butylphenyl groups, which contribute to its unique chemical reactivity and stability. The presence of multiple aromatic systems enhances its electronic properties, making it suitable for various applications in organic electronics.
Computational studies using density functional theory (DFT) have provided detailed insights into the conformational preferences of TAZ. Geometry optimization calculations indicate that conformational differences observed in the solid state do not persist in the gas phase, suggesting that intermolecular packing forces play a significant role in determining solid-state conformations. The calculations further reveal that substituent effects have minimal influence on the geometric parameters of the triazole core, indicating the robust nature of the heterocyclic system.
The molecular structure exhibits characteristic features of 1,2,4-triazole derivatives, with the triazole ring maintaining planarity and aromaticity. The three nitrogen atoms in the triazole ring adopt specific spatial arrangements that influence the compound's electronic properties and intermolecular interactions. Natural population analysis conducted on both experimental and optimized structures provides crucial information about charge distribution within the molecule, particularly highlighting the electronic characteristics of the triazole-N3 atom position.
Spectroscopic characterization has provided valuable structural information about TAZ. In ¹H NMR spectroscopy, the triazole proton appears as a distinctive singlet around 9.3 ppm, with this downfield chemical shift attributed to the magnetic anisotropy effect from the triazole ring and the electronegative effect of the nitrogen atoms. The aromatic protons from the biphenyl, tert-butylphenyl, and phenyl substituents appear in the expected aromatic region between 7.0-8.0 ppm, providing clear structural confirmation.
The functional group interactions in 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole are critical to understanding its exceptional performance in organic electronic applications. The compound's molecular design incorporates three distinct aromatic systems that contribute to its electronic properties through various intermolecular and intramolecular interactions. The biphenyl moiety provides extended π-conjugation and enhanced charge transport capabilities, while the tert-butylphenyl group introduces steric bulk that influences molecular packing and prevents aggregation-induced quenching.
The central 1,2,4-triazole ring serves as the electronic anchor of the molecule, with its three nitrogen atoms providing specific electronic characteristics essential for hole-blocking and electron-transport functions. The triazole ring exhibits high triplet energy (2.7 eV) and optimal HOMO/LUMO levels (6.3/2.7 eV), which are crucial for confining triplet excitons within the emissive layer of phosphorescent OLEDs. These electronic properties result from the unique electronic structure of the triazole ring, where the nitrogen atoms contribute to both electron-deficient and electron-rich regions within the molecule.
Intermolecular interactions in TAZ derivatives are governed by π-π stacking between aromatic systems and various hydrogen bonding patterns. Crystallographic studies of related 1,2,3-triazole derivatives have revealed distinct hydrogen bonding patterns based on N–H⋯N and N–H⋯O interactions, which influence solid-state packing and stability. These interactions are particularly important for the thermal and morphological stability required for OLED applications.
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